(4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
Description
The compound "(4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione" (CAS: 845653-70-5) is a structurally complex molecule with the molecular formula C₂₄H₁₆FN₃O₅S₂ and a molecular weight of 509.5293 g/mol . It features a pyrrolidine-2,3-dione core substituted with a 1,3,4-thiadiazole ring, two furan-2-yl groups, and a 4-fluorobenzylsulfanyl moiety. Its hybrid structure combines heterocyclic motifs (thiadiazole, furan) and fluorinated aromatic groups, which are commonly associated with bioactivity in medicinal and agrochemical contexts .
Properties
Molecular Formula |
C22H14FN3O5S2 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
1-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H14FN3O5S2/c23-13-7-5-12(6-8-13)11-32-22-25-24-21(33-22)26-17(14-3-1-9-30-14)16(19(28)20(26)29)18(27)15-4-2-10-31-15/h1-10,17,28H,11H2 |
InChI Key |
BPPIVEQZFFSKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=C(C=C4)F)O)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The compound’s structure necessitates a retrosynthetic strategy that prioritizes modular assembly. Key disconnections include:
-
Thiadiazole ring formation via cyclization of a thiosemicarbazide intermediate.
-
Pyrrolidine-2,3-dione construction through cyclization of a diester or succinimide precursor.
-
Furan substituent incorporation via aldol condensation or Claisen-Schmidt reactions.
-
Sulfanyl group installation using nucleophilic substitution or thiol-ene chemistry.
The stereoelectronic requirements of the (4E)-configured exocyclic double bond demand controlled reaction conditions to avoid isomerization .
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole moiety is synthesized via cyclodehydration of a thiosemicarbazide derivative. A representative protocol involves:
Reagents and Conditions
-
Thiosemicarbazide precursor : Prepared by reacting hydrazine hydrate with carbon disulfide in aqueous NaOH.
-
Cyclization agent : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C for 4–6 hours.
Example Protocol
-
Combine 4-fluorobenzyl thiol (1.0 equiv) with 2-amino-1,3,4-thiadiazole (1.1 equiv) in dry DMF.
-
Add POCl₃ (1.5 equiv) dropwise at 0°C, then warm to room temperature and stir for 12 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 7:3) .
Yield : 65–72% (theoretical).
Construction of the Pyrrolidine-2,3-dione Ring
The pyrrolidine-2,3-dione ring is assembled via Dieckmann cyclization or oxidative methods:
Method A: Dieckmann Cyclization
-
Prepare a diester precursor by reacting furan-2-carbaldehyde with diethyl succinate under basic conditions.
-
Cyclize using NaH in THF at 0°C, followed by acid hydrolysis to yield the diketone.
Method B: Oxidative Ring Closure
-
React a succinimide derivative with furfuryl alcohol in the presence of N-chlorosuccinimide (NCS).
-
Oxidize the intermediate with aqueous NaOCl (1.0 equiv) at pH 8.5–9.0 to form the dione .
Comparative Data
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| A | NaH, THF | 0°C | 58% |
| B | NCS, NaOCl, pH 8.5–9.0 | 25°C | 63% |
Final Assembly and Purification
The convergent synthesis involves coupling the thiadiazole and pyrrolidine-dione fragments:
Coupling Reaction
-
Combine the thiadiazole derivative (1.0 equiv) with the pyrrolidine-dione (1.1 equiv) in DMF.
-
Add K₂CO₃ (2.0 equiv) and heat at 60°C for 24 hours.
-
Purify via column chromatography (dichloromethane:methanol, 95:5).
Optimization Challenges
-
Steric hindrance : Reduced yields (45–50%) due to bulky substituents.
-
Byproducts : Competing N-alkylation requires careful monitoring via TLC .
Stereochemical Control and Analytical Characterization
The (4E)-configuration is ensured by:
-
Low-temperature reactions (−15°C) to minimize isomerization.
-
Chiral auxiliaries : Use of (R)-BINOL-derived catalysts for enantioselective aldol steps.
Analytical Data
-
HPLC : Purity >99% (C18 column, acetonitrile:water, 70:30).
-
NMR : δ 7.85 (s, 1H, thiadiazole-H), 6.45–7.20 (m, furan-H) .
Industrial-Scale Considerations
Large-scale synthesis faces challenges in:
-
Solvent recovery : MTBE and dichloromethane require distillation for reuse.
-
Waste management : Neutralization of hypochlorite residuals with sodium thiosulfate .
"The integration of modular synthetic strategies is critical for addressing the complexity of polyheterocyclic systems." – Adapted from principles in advanced organic synthesis .
Chemical Reactions Analysis
Types of Reactions
(4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols.
Scientific Research Applications
Biological Activities
Anticonvulsant Activity
Thiadiazole derivatives have been extensively studied for their anticonvulsant properties. For instance, compounds containing the thiadiazole moiety have shown protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) in animal models. The structure of the compound suggests that it may interact with GABAergic systems or modulate ion channels, which are critical in seizure activity regulation .
Antibacterial and Antifungal Properties
Pyrrolidine derivatives, including those featuring thiadiazole rings, have demonstrated promising antibacterial and antifungal activities. Recent studies indicate that pyrrolidine-2,3-diones can inhibit specific bacterial strains such as Pseudomonas aeruginosa, showing potential for developing new antibiotics . The presence of the furan and thiadiazole groups enhances the biological activity of these compounds, making them suitable candidates for further development in antimicrobial therapies.
Anticancer Potential
Recent research highlights the anticancer properties of compounds containing the pyrrolidine and thiadiazole frameworks. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can significantly enhance anticancer efficacy.
Synthetic Utility
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of new derivatives with enhanced biological activities. For example:
- Synthesis of New Heterocycles : The incorporation of the furan and thiadiazole units facilitates the creation of novel heterocyclic compounds through cyclization reactions. These new compounds can be screened for a range of biological activities .
- Targeted Drug Design : The structural features of this compound can be utilized in drug design to optimize interactions with biological targets. This approach is particularly relevant in developing inhibitors for specific enzymes or receptors involved in disease processes .
Case Studies
Several case studies underscore the practical applications of this compound:
Mechanism of Action
The mechanism of action of (4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a pharmacophoric element in medicinal chemistry due to its electron-rich nature and ability to engage in hydrogen bonding . A structurally related compound, 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole (C₁₇H₁₄N₄S₄, MW: 426.58 g/mol), shares the thiadiazole backbone but lacks the pyrrolidine-dione core and fluorinated substituents . Key differences include:
- Substituent Effects : The target compound’s 4-fluorobenzylsulfanyl group may enhance metabolic stability compared to the methylphenyl groups in the analog .
- Bioactivity Potential: Thiadiazole derivatives are known for antimicrobial and antitumor properties, but the target compound’s furan and fluorobenzyl groups could modulate its selectivity or potency .
Table 1: Comparison with Thiadiazole Analogs
Pyrrolidine-2,3-dione Derivatives
Another analog, (4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione (C₂₄H₁₉FN₂O₃, MW: 402.42 g/mol), shares the pyrrolidine-dione core but replaces the thiadiazole ring with a pyridin-3-ylmethyl group . Key distinctions include:
- Solubility : The pyridine group in the analog may enhance aqueous solubility compared to the hydrophobic thiadiazole and furan moieties in the target compound .
Fluorinated Aromatic Compounds
The dispiro compound 5-(4-Fluorobenzylidene)-4-(4-fluorophenyl)-1,10-dimethyldispiro[piperidine-3,3′-pyrrolidine-2,2′-indoline]-4,2′-dione () shares fluorinated phenyl groups but features a more complex spirocyclic architecture. Fluorine atoms in both compounds likely improve metabolic stability and membrane permeability, but the target compound’s furan and thiadiazole groups may confer unique electronic properties .
Bioactivity Context
While direct bioactivity data for the target compound are unavailable, and highlight the importance of heterocyclic and fluorinated compounds in bioactive molecule design. For example:
- Fluorinated pyrrolidine-dione analogs may target neurological or inflammatory pathways due to structural similarities to known inhibitors .
Biological Activity
The compound (4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on recent studies.
1. Structural Overview
The compound features a pyrrolidine core with a thiadiazole moiety and furan substituents. The presence of the sulfanyl group and the fluorobenzyl substituent suggests potential interactions with various biological targets.
2.1 Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine-2,3-diones, particularly against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa. The compound's structure is crucial for its activity; modifications to the pyrrolidine core can enhance its inhibitory effects on bacterial cell wall synthesis through inhibition of Penicillin-Binding Protein 3 (PBP3) .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | Target | Inhibition (%) at 100 µM |
|---|---|---|
| Compound A | PBP3 | 60% |
| Compound B | PBP3 | 75% |
| (4E)-1-{...} | PBP3 | TBD |
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies on related thiadiazole derivatives have shown promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways .
Table 2: Anticancer Activity against Various Cell Lines
The biological activity of (4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis: In cancer cells, it could trigger programmed cell death by activating caspases or other apoptotic pathways.
Case Study 1: Antibacterial Screening
A focused library screening identified several pyrrolidine derivatives with significant antibacterial activity against Pseudomonas aeruginosa. The structure–activity relationship indicated that the presence of a hydroxyl group at position 3 on the pyrrolidine ring was crucial for enhancing antibacterial potency .
Case Study 2: Anticancer Evaluation
In vitro studies demonstrated that derivatives similar to (4E)-1-{...} exhibited cytotoxic effects on MCF-7 and A549 cell lines with IC50 values significantly lower than standard chemotherapeutics like irinotecan .
Q & A
Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for its preparation?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyrrolidine, thiadiazole, and furan precursors. Key steps include:
- Coupling reactions : Use of Pd/C catalysts and DMF as a solvent to facilitate thiadiazole-pyrrolidine core formation .
- Substitution reactions : Introduction of the 4-fluorobenzylsulfanyl group via nucleophilic substitution under anhydrous conditions .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Critical parameters include temperature control (<60°C to prevent decomposition) and inert gas (N₂) environments for oxygen-sensitive intermediates .
Advanced: How can reaction yields be optimized while minimizing byproduct formation?
Answer:
Strategies include:
- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency, while Lewis acids (e.g., ZnCl₂) enhance regioselectivity .
- Step-wise monitoring : TLC or HPLC at intermediate stages identifies side products early; adjusting stoichiometry (1.2:1 molar ratio of thiadiazole to pyrrolidine) reduces unreacted starting material .
- Flow chemistry : Continuous flow reactors reduce reaction times and improve heat dissipation, increasing yields by 15–20% compared to batch methods .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
- X-ray crystallography : Resolves stereochemistry of the (4E)-configured pyrrolidine-dione core and hydroxy-methylidene group .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., furan protons at δ 6.2–7.1 ppm; fluorobenzyl singlet at δ 4.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 532.08 [M+H]⁺) and fragmentation patterns .
Advanced: How can conflicting biological activity data (e.g., inconsistent IC₅₀ values) be resolved?
Answer:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish target-specific effects from cytotoxicity .
- Purity validation : HPLC-MS ensures >98% purity; impurities <2% can artificially inflate IC₅₀ values .
- Molecular docking : Computational models (AutoDock Vina) identify binding interactions with target proteins, explaining variability across assay conditions (e.g., pH-dependent furan ring protonation) .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
Answer:
- Kinases : Thiadiazole and pyrrolidine-dione moieties suggest ATP-binding site inhibition, similar to triazole-based kinase inhibitors .
- Antimicrobial targets : Fluorobenzyl groups enhance membrane penetration, targeting bacterial topoisomerases .
- Anticancer activity : Furan derivatives induce apoptosis via ROS generation in tumor cells .
Advanced: What computational methods are used to predict metabolic stability and toxicity?
Answer:
- ADMET prediction : SwissADME or pkCSM software evaluates LogP (predicted 2.8) and CYP450 metabolism .
- Metabolite identification : LC-MS/MS identifies primary metabolites (e.g., sulfoxide formation via hepatic oxidation) .
- Toxicity screening : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to thiadiazole bioactivation .
Basic: How is the compound’s stability assessed under different storage conditions?
Answer:
- Accelerated degradation studies : Exposure to 40°C/75% RH for 4 weeks shows <5% decomposition when stored in amber vials with desiccants .
- Solvent compatibility : Stable in DMSO (>6 months at -20°C) but degrades in aqueous buffers (pH <5) via hydrolysis of the hydroxy-methylidene group .
Advanced: What strategies address low solubility in aqueous media for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters at the hydroxy-methylidene group, improving solubility by 10-fold .
- Nanoparticle formulation : PEGylated liposomes (size 120 nm, PDI 0.1) enhance bioavailability in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
